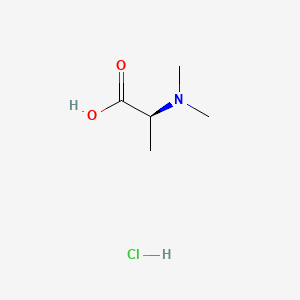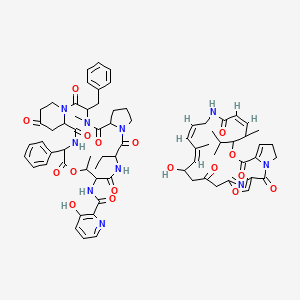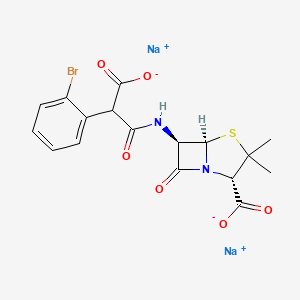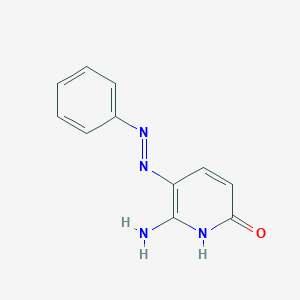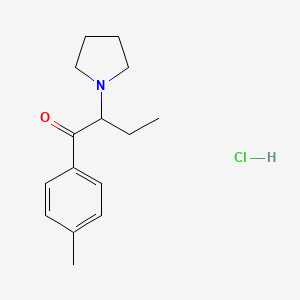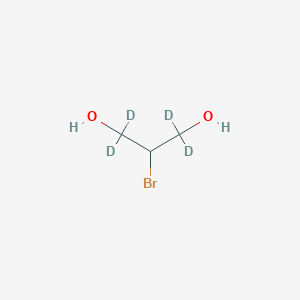
2-Bromo-1,3-propanediol-d4
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated propanediols, including compounds similar to 2-Bromo-1,3-propanediol-d4, involves multi-step chemical reactions that may start from simple precursors like glycerol or other alkene derivatives. For example, Jian Sun et al. (2013) demonstrated an efficient route for synthesizing 3-bromo-1,2-propanediol from 3-oxetanol, showcasing a typical approach involving halogenation and ring-opening reactions (Jian Sun, S. Gong, & Qi Sun, 2013). While this paper does not directly address 2-Bromo-1,3-propanediol-d4, the methodologies applied can be adapted for its synthesis by incorporating deuterium at the appropriate steps.
Molecular Structure Analysis
Molecular structure analysis of brominated propanediols involves techniques such as NMR spectroscopy, X-ray crystallography, and computational methods like density functional theory (DFT). Seyed Reza Nokhbeh et al. (2019) provided insight into the crystal structure and characterization of related brominated compounds, using various spectroscopic and computational methods to elucidate their structure (Seyed Reza Nokhbeh, M. Gholizadeh, A. Salimi, & H. Sparkes, 2019). These techniques are critical in understanding the geometric and electronic structure of 2-Bromo-1,3-propanediol-d4, particularly how the bromine and deuterium substitutions affect its properties.
Chemical Reactions and Properties
Brominated propanediols participate in various chemical reactions, leveraging their functional groups for modifications or as intermediates in synthesis pathways. The presence of bromine allows for nucleophilic substitution reactions, while the hydroxyl groups can be involved in esterification, etherification, or serve as a leaving group under certain conditions. The paper by A. Sethi et al. (2022), discussing the regioselective opening of ring structures in diosgenin derivatives, provides an example of how similar compounds are reactive under certain conditions (A. Sethi, Praveer Singh, P. Yadav, R. Prakash, & R. Singh, 2022).
Aplicaciones Científicas De Investigación
1. Downstream Processing in Microbial Production
2-Bromo-1,3-propanediol-d4, as a related compound to 1,3-propanediol, is significant in the microbial production of diols like 1,3-propanediol. The downstream processing of these diols from fermentation broth is crucial due to its high cost implications. Various methods like evaporation, distillation, membrane filtration, and ion exchange chromatography are explored for the recovery and purification of these diols, highlighting the need for improved methods for yield, purity, and energy efficiency (Xiu & Zeng, 2008).
2. Synthesis and Application in Various Fields
The properties of 2-bromo-1,3-propanediol, including its synthesis, are reviewed, noting its applications in cosmetics, water treatment, the oil industry, and pharmaceuticals. The synthesis methods are crucial for its effective application across these diverse sectors (Wenlong, 2010).
3. Role in Biotechnological Production
1,3-propanediol, closely related to 2-Bromo-1,3-propanediol-d4, plays a critical role as a monomer in synthesizing various commercial products such as polyesters, polyethers, and polyurethanes. Biotechnological production of 1,3-propanediol using natural and genetically engineered microbes emphasizes the significance of related compounds in biodegradable plastics, solvents, and other applications (Kaur, Srivastava, & Chand, 2012).
4. Potential in Cutting Fluids
Investigations into the antimicrobial properties of 1,3-propanediol compounds in cutting fluids highlight the potential uses of related compounds like 2-Bromo-1,3-propanediol-d4. Such properties are beneficial for extending the shelf life and effectiveness of cutting fluids in various industrial applications (Bennett, Gannon, & Bennett, 1983).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-1,1,3,3-tetradeuteriopropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULFLYYUFHXCLJ-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C([2H])([2H])O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747231 | |
| Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-propanediol-d4 | |
CAS RN |
1346598-67-1 | |
| Record name | 2-Bromo(1,1,3,3-~2~H_4_)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




